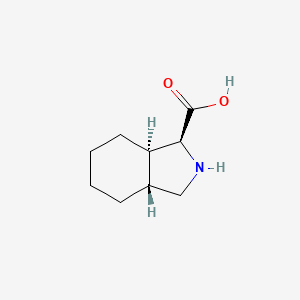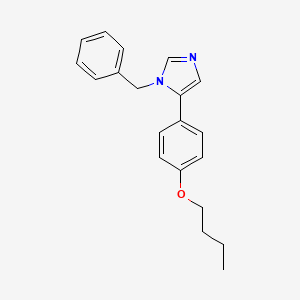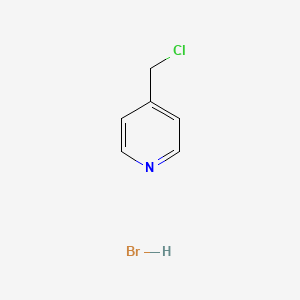
4-(Chloromethyl)pyridine;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)pyridine;hydrobromide is a chemical compound with the molecular formula C6H6ClN·HBr. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as a building block in organic synthesis due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Chloromethyl)pyridine;hydrobromide can be synthesized through the bromination of 4-(Chloromethyl)pyridine using hydrobromic acid. The reaction typically involves the use of a brominating agent such as pyridine hydrobromide perbromide, which reacts with 4-(Chloromethyl)pyridine under controlled conditions to yield the hydrobromide salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, reaction time, and the concentration of reagents .
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)pyridine;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of pyridine derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)pyridine;hydrobromide has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and intermediates.
Medicine: Utilized in the development of pharmaceutical compounds and drug intermediates.
Industry: Applied in the production of fine chemicals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)pyridine;hydrobromide involves its reactivity as a halomethylated pyridine derivative. The chloromethyl group is highly reactive, allowing it to participate in various nucleophilic substitution reactions. This reactivity is leveraged in the synthesis of complex molecules, where the compound acts as an intermediate .
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)pyridine;hydrobromide: Similar in structure but with a bromomethyl group instead of a chloromethyl group.
2-(Chloromethyl)pyridine;hydrochloride: A positional isomer with the chloromethyl group at the 2-position.
3-(Chloromethyl)pyridine;hydrochloride: Another positional isomer with the chloromethyl group at the 3-position.
Uniqueness
4-(Chloromethyl)pyridine;hydrobromide is unique due to its specific reactivity and the position of the chloromethyl group on the pyridine ring. This makes it particularly useful in certain synthetic applications where regioselectivity is crucial .
Propiedades
Número CAS |
651723-94-3 |
|---|---|
Fórmula molecular |
C6H7BrClN |
Peso molecular |
208.48 g/mol |
Nombre IUPAC |
4-(chloromethyl)pyridine;hydrobromide |
InChI |
InChI=1S/C6H6ClN.BrH/c7-5-6-1-3-8-4-2-6;/h1-4H,5H2;1H |
Clave InChI |
YHTCBNLCSVDFEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1CCl.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 4-[3-(trifluoromethyl)nonyl]-](/img/structure/B12523917.png)
![4,5-Bis[5-methyl-2-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12523918.png)
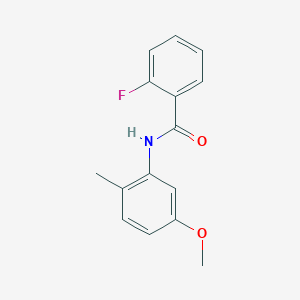
![1-Azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, 1-oxide](/img/structure/B12523937.png)
![1-[(Cyclobutanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12523940.png)

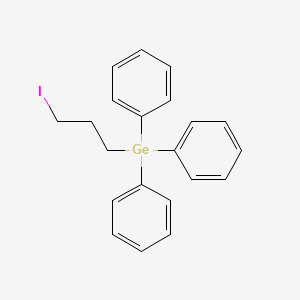
![2-[(4-Chlorophenyl)sulfanyl]ethyl 4-methylpent-3-enoate](/img/structure/B12523966.png)
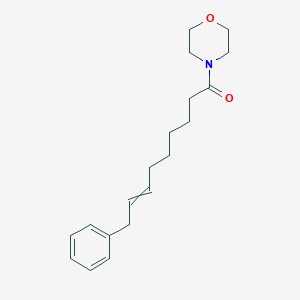
![3-[(2-Cyanopropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B12523971.png)
